(4-Amino-3-trifluoromethylphenyl)-pyrrolidin-1-yl-methanone
CAS No.:
Cat. No.: VC13401064
Molecular Formula: C12H13F3N2O
Molecular Weight: 258.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13F3N2O |
|---|---|
| Molecular Weight | 258.24 g/mol |
| IUPAC Name | [4-amino-3-(trifluoromethyl)phenyl]-pyrrolidin-1-ylmethanone |
| Standard InChI | InChI=1S/C12H13F3N2O/c13-12(14,15)9-7-8(3-4-10(9)16)11(18)17-5-1-2-6-17/h3-4,7H,1-2,5-6,16H2 |
| Standard InChI Key | VRIYVTHTDGYDML-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=O)C2=CC(=C(C=C2)N)C(F)(F)F |
| Canonical SMILES | C1CCN(C1)C(=O)C2=CC(=C(C=C2)N)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
The compound’s systematic IUPAC name is [4-amino-3-(trifluoromethyl)phenyl]-pyrrolidin-1-ylmethanone, reflecting its core structure: a phenyl ring substituted with an amino group (-NH₂) and a trifluoromethyl (-CF₃) group at the 4- and 3-positions, respectively, linked to a pyrrolidin-1-ylmethanone group. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃F₃N₂O |
| Molecular Weight | 258.24 g/mol |
| SMILES | C1CCN(C1)C(=O)C2=CC(=C(C=C2)N)C(F)(F)F |
| InChIKey | VRIYVTHTDGYDML-UHFFFAOYSA-N |
| PubChem CID | 62156548 |
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrrolidine ring contributes to conformational flexibility, potentially aiding target binding .
Synthetic Methodologies
While no direct synthesis protocol for this compound is publicly documented, analogous phenylglycinamide derivatives are typically prepared via nucleophilic acyl substitution or Ullmann-type coupling. A representative route involves:
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Nitrobenzonitrile Intermediate: 4-Nitrobenzonitrile is treated with hydroxylamine hydrochloride in dimethyl sulfoxide (DMSO) to yield 4-nitrobenzimidamide .
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Reductive Amination: Catalytic hydrogenation or Fe/NH₄Cl-mediated reduction converts nitro groups to amines .
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Pyrrolidine Conjugation: The amine intermediate reacts with pyrrolidine-1-carbonyl chloride under basic conditions to form the methanone linkage .
Key spectral data for validation include:
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¹H NMR: Aromatic protons (δ 7.6–8.0 ppm), pyrrolidine methylenes (δ 1.8–3.5 ppm), and NH₂ (δ 5.2–5.5 ppm) .
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MS (ESI): Molecular ion peak at m/z 259.1 [M+H]⁺.
ADME-Tox Profile
Preliminary data from structurally related molecules suggest favorable pharmacokinetics:
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Metabolic Stability: High stability in human liver microsomes (t₁/₂ > 120 min) .
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CYP Inhibition: Weak inhibition of CYP3A4, CYP2D6, and CYP2C9 (IC₅₀ > 50 μM) .
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Neurotoxicity: No observed neurotoxicity in SH-SY5Y neuronal cultures at 100 μM .
| Parameter | Value |
|---|---|
| Plasma Protein Binding | 89.2% (human) |
| Permeability (PAMPA) | 8.1 × 10⁻⁶ cm/s |
| Hepatotoxicity (LDH) | <10% release at 100 μM |
Future Directions
Despite promising preclinical data, gaps remain in target validation and in vivo efficacy studies. Priority areas include:
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Target Engagement Assays: Quantify occupancy at TRPV1 and PRMT5 using radiolabeled probes.
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DMPK Optimization: Improve oral bioavailability through prodrug strategies or formulation advances.
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Safety Pharmacology: Assess cardiotoxicity risk via hERG channel screening.
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